![molecular formula C7H4FNO4 B3262943 4-Fluoro-2-hydroxy-5-nitrobenzaldehyde CAS No. 364-80-7](/img/structure/B3262943.png)
4-Fluoro-2-hydroxy-5-nitrobenzaldehyde
Overview
Description
4-Fluoro-2-hydroxy-5-nitrobenzaldehyde is a chemical compound with the CAS Number: 364-80-7 . It has a molecular weight of 185.11 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H4FNO4/c8-5-2-7 (11)4 (3-10)1-6 (5)9 (12)13/h1-3,11H
. This code represents the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that nitroaromatic compounds can interact with various components in biological systems .Physical And Chemical Properties Analysis
The compound has a melting point range of 115-120 degrees Celsius .Mechanism of Action
Target of Action
Similar compounds such as 2-fluoro-5-nitrobenzaldehyde have been reported to inhibit bacterial dna gyrase , a target of clinical significance.
Mode of Action
It is known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s targets, leading to changes in their activity.
Biochemical Pathways
Similar compounds such as 2-hydroxy-5-nitrobenzaldehyde have been used to study the components of the rat hepatic glucose 6-phosphatase system , suggesting that 4-Fluoro-2-hydroxy-5-nitrobenzaldehyde may also interact with metabolic pathways.
Result of Action
The compound’s potential to inhibit bacterial dna gyrase suggests that it may have antibacterial effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Fluoro-2-hydroxy-5-nitrobenzaldehyde in laboratory experiments is its versatility as a reagent in organic synthesis. It can be used in a wide range of reactions to produce various compounds. However, its moderate toxicity and potential for explosive decomposition limit its use in certain applications.
Future Directions
There are several future directions for the use of 4-Fluoro-2-hydroxy-5-nitrobenzaldehyde in scientific research. One potential application is in the synthesis of new pharmaceuticals. This compound can be used as a building block in the synthesis of drug candidates, which could have potential therapeutic benefits. Additionally, this compound could be used in the development of new materials, such as polymers and coatings. Overall, this compound has significant potential for further research and development in various fields of science.
Scientific Research Applications
4-Fluoro-2-hydroxy-5-nitrobenzaldehyde has been utilized in several scientific research studies due to its ability to act as a versatile reagent in organic synthesis. It has been used in the synthesis of various heterocyclic compounds, including pyrazoles, pyrimidines, and pyridazines. This compound has also been used in the synthesis of natural products, such as alkaloids and flavonoids.
Safety and Hazards
properties
IUPAC Name |
4-fluoro-2-hydroxy-5-nitrobenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-5-2-7(11)4(3-10)1-6(5)9(12)13/h1-3,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYWTEATSBRONK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282193 | |
Record name | 4-Fluoro-2-hydroxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
364-80-7 | |
Record name | 4-Fluoro-2-hydroxy-5-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-hydroxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.